molecular formula C19H20O4 B288660 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate

2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate

Cat. No. B288660
M. Wt: 312.4 g/mol
InChI Key: YYWZIXGHTWUEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is a chemical compound that belongs to the family of oxoesters. It is commonly used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is not fully understood. However, it is believed that the compound acts as a carrier for hydrophobic drugs, improving their solubility and bioavailability. The compound may also exhibit antioxidant and anti-inflammatory properties, which can further enhance its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate can exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. Additionally, the compound has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the key advantages of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is its ability to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for use in lab experiments. However, the compound may exhibit limited stability under certain conditions, which can affect its efficacy and reproducibility in lab experiments.

Future Directions

There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate. One area of interest is the development of new drug delivery systems using the compound. Researchers could explore the use of the compound in combination with other polymers or lipids to improve drug delivery efficiency. Another area of interest is the investigation of the compound's potential as a therapeutic agent for cancer or other diseases. Research could focus on elucidating the compound's mechanism of action and optimizing its efficacy and safety in preclinical and clinical studies. Additionally, researchers could explore the use of the compound in other applications, such as in the development of new materials or sensors.

Synthesis Methods

The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves the reaction between 4-methoxyphenylacetic acid and 4-methylphenylacetic acid with ethyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain a pure sample.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate has been extensively used in scientific research for its potential applications as a drug delivery system. The compound has been shown to exhibit good solubility in water and can encapsulate hydrophobic drugs. The resulting drug-loaded particles have increased stability and bioavailability, making them suitable for use in pharmaceutical formulations.

properties

Product Name

2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methoxyphenyl)propanoate

InChI

InChI=1S/C19H20O4/c1-14-3-8-16(9-4-14)18(20)13-23-19(21)12-7-15-5-10-17(22-2)11-6-15/h3-6,8-11H,7,12-13H2,1-2H3

InChI Key

YYWZIXGHTWUEAX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CC=C(C=C2)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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